molecular formula C24H16N2O6S2 B2789216 N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide CAS No. 865099-27-0

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide

Cat. No.: B2789216
CAS No.: 865099-27-0
M. Wt: 492.52
InChI Key: ZXZJSISMFLWCJX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide is a complex organic compound that features a combination of sulfonyl, oxathiol, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-hydroxyethanone derivatives with 1,1’-thiocarbonyldiimidazole to form the oxathiol ring . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide exerts its effects involves its interaction with dopamine D2 and serotonin 5-HT2 receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders such as schizophrenia .

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2/c1-31-16-8-10-17(11-9-16)34(29,30)26(23(27)15-5-4-12-25-14-15)20-13-21-22(32-24(28)33-21)19-7-3-2-6-18(19)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZJSISMFLWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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